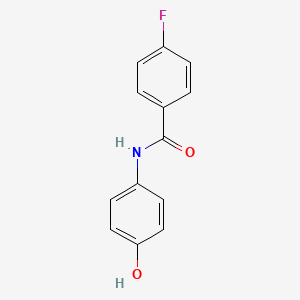

4-fluoro-N-(4-hydroxyphenyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-fluoro-N-(4-hydroxyphenyl)benzamide is a compound with the molecular formula C13H10FNO2 and a molecular weight of 231.226 g/mol. It is a promising compound in the field of medicinal chemistry and drug discovery. The compound contains both an amide-activated fluoro group and a phenol group, making it an interesting subject for various chemical reactions and applications .

Wirkmechanismus

Target of Action

The primary target of 4-fluoro-N-(4-hydroxyphenyl)benzamide is the Succinate Dehydrogenase (SDH) enzyme . SDH plays a crucial role in the citric acid cycle and the electron transport chain, two key biochemical pathways involved in cellular respiration.

Mode of Action

This compound acts as an inhibitor of the SDH enzyme . The compound forms hydrogen bonds and pi-pi interactions with SDH, which can explain its potential mechanism of action .

Biochemical Pathways

By inhibiting SDH, this compound disrupts the citric acid cycle and the electron transport chain. This disruption can lead to a decrease in ATP production, affecting the energy metabolism of the cell .

Result of Action

The inhibition of SDH by this compound can lead to significant antifungal activity against various fungi, including Valsa mali and Sclerotinia sclerotiorum . For instance, one of the compounds showed good in vitro activity against Valsa mali, with an EC50 value of 0.58 mg/L .

Vorbereitungsmethoden

4-fluoro-N-(4-hydroxyphenyl)benzamide can be synthesized through the condensation of 4-fluorobenzoyl chloride with either 4-aminophenol . The polymerizations are typically carried out in an N-methyl-2-pyrrolidone (NMP)/N-cyclohexyl-2-pyrrolidone (CHP) solvent mixture in the presence of potassium carbonate . This method has been used to prepare several new high molecular weight poly(aryl ethers) with glass transition temperatures in the 225°C range .

Analyse Chemischer Reaktionen

4-fluoro-N-(4-hydroxyphenyl)benzamide undergoes various types of chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The amide group can be reduced to form amines.

Substitution: The fluoro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common reagents and conditions used in these reactions include potassium carbonate for nucleophilic aromatic substitution and various oxidizing agents for oxidation reactions . Major products formed from these reactions include poly(aryl ethers) and other substituted benzamides .

Wissenschaftliche Forschungsanwendungen

4-fluoro-N-(4-hydroxyphenyl)benzamide has several scientific research applications, including:

Chemistry: Used in the synthesis of poly(aryl ether amides) and other polymers.

Biology: Investigated for its potential as a succinate dehydrogenase inhibitor (SDHI), showing good antifungal activity against various pathogens.

Medicine: Explored for its potential in drug discovery and medicinal chemistry.

Industry: Utilized in the development of new materials with high thermal stability and other desirable properties.

Vergleich Mit ähnlichen Verbindungen

4-fluoro-N-(4-hydroxyphenyl)benzamide can be compared with other similar compounds, such as:

4-fluoro-N-(3-hydroxyphenyl)benzamide: Similar structure but with the hydroxyl group in a different position.

N-(4-fluorophenyl)benzamide: Lacks the hydroxyl group, affecting its reactivity and applications.

4-chloro-N-(4-hydroxyphenyl)benzamide: Contains a chloro group instead of a fluoro group, leading to different chemical properties and reactivity.

The uniqueness of this compound lies in its combination of an amide-activated fluoro group and a phenol group, which provides a balance of reactivity and stability for various applications .

Biologische Aktivität

4-Fluoro-N-(4-hydroxyphenyl)benzamide is a synthetic compound classified as a benzamide derivative. Its structural features, including a fluorine atom and a hydroxyphenyl group, enhance its reactivity and biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This compound has shown potential applications as an enzyme inhibitor, particularly targeting succinate dehydrogenase (SDH), which plays a critical role in cellular energy metabolism.

- Molecular Formula : C13H10FNO

- Molecular Weight : Approximately 231.226 g/mol

- Structure : The compound consists of a benzene ring substituted with a fluorine atom and a hydroxyphenyl group, linked via an amide bond.

The primary mechanism of action for this compound involves the inhibition of succinate dehydrogenase (SDH). By inhibiting this enzyme, the compound disrupts the citric acid cycle and electron transport chain, leading to decreased ATP production within cells. This mechanism has been linked to significant antifungal activity against various pathogens, including Valsa mali and Sclerotinia sclerotiorum, with an effective concentration (EC50) value of 0.58 mg/L.

Antifungal Activity

Recent studies have highlighted the antifungal properties of this compound. The compound has demonstrated effective inhibition against several fungal strains. The following table summarizes its antifungal activity:

| Fungal Strain | EC50 (mg/L) |

|---|---|

| Valsa mali | 0.58 |

| Sclerotinia sclerotiorum | Not specified |

Synthesis Methods

The synthesis of this compound typically involves the condensation reaction between 4-fluorobenzoyl chloride and 4-aminophenol. The reaction is generally conducted under controlled conditions using bases such as pyridine or triethylamine to neutralize hydrochloric acid produced during the process.

Research Findings

- Enzyme Inhibition : The compound acts as a succinate dehydrogenase inhibitor, disrupting energy metabolism in cells.

- Antifungal Efficacy : Demonstrated significant antifungal activity against specific fungal strains, indicating its potential use in agricultural applications.

- Potential in Drug Discovery : Ongoing research is exploring its applications in medicinal chemistry for developing new therapeutic agents .

Case Studies

Several case studies have investigated the biological activities of similar compounds:

- A study on benzamide derivatives showed promising results against heart failure models, suggesting that structural modifications can enhance biological efficacy .

- Research on related compounds revealed their ability to induce apoptosis in cancer cell lines, emphasizing the importance of further exploration into the anticancer potential of benzamide derivatives like this compound .

Eigenschaften

IUPAC Name |

4-fluoro-N-(4-hydroxyphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO2/c14-10-3-1-9(2-4-10)13(17)15-11-5-7-12(16)8-6-11/h1-8,16H,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIEXWTLSOKJVPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.